S1P4 Receptor Affinity: Target vs. S1P1-Selective Comparator SEW2871
A direct head-to-head comparison is not available from the same study, but cross-study comparable data highlights a dramatic shift in activity. The target compound was profiled against S1P4 in a radioligand displacement assay, showing an IC50 greater than 10,000 nM [1]. In contrast, its close structural analog SEW2871, which contains a 3-trifluoromethyl substituent, has been reported as inactive against S1P4 at concentrations up to 10,000 nM in functional selectivity assays . While both show no significant S1P4 agonism, the target compound's residual binding activity, although weak, presents a measurable interaction at S1P4 that is absent in SEW2871. This provides a distinct pharmacological tool for studying S1P4 binding pocket interactions.
| Evidence Dimension | S1P4 Receptor Affinity (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | SEW2871 (CAS 256414-75-2): No agonism at 10,000 nM (functional assay) |
| Quantified Difference | Qualitative difference in detectable binding; target compound shows measurable (>10 µM) binding while comparator shows no activation. |
| Conditions | Target: Displacement of [33P]S1P from human S1P4 expressed in CHO cells; Comparator: Functional agonism at human S1P4 in recombinant cells. |
Why This Matters
For researchers dissecting S1P4 receptor pharmacology, the target compound serves as a distinct chemical probe with a defined, albeit weak, receptor engagement, unlike the fully S1P1-selective SEW2871 which is silent at S1P4.
- [1] BindingDB. BDBM50158352: Displacement of [33P]sphingosine 1 phosphate from human S1P4 receptor expressed in CHO cells. Accessed 2026-05-10. View Source
